Prunin is a flavanone glycoside, primarily found in immature citrus fruits and tomatoes, with the chemical formula and a CAS number of 529-55-5. Its aglycone form is naringenin, which is known for its various biological activities. Prunin is characterized by its structure, which includes a glucoside moiety attached to the flavanone backbone, making it a significant compound in the study of plant-derived pharmaceuticals and nutraceuticals .
The mechanism of action for Prunin's various bioactivities is still under investigation. Here are some potential mechanisms based on current research:
Prunin undergoes hydrolysis to yield glucose and naringenin through enzymatic action, particularly by glucosidases. This reaction is crucial for its bioavailability and biological activity. The hydrolysis process can be catalyzed by enzymes such as naringinase, which acts on naringin to produce prunin and subsequently naringenin .
The reaction can be summarized as follows:
Prunin exhibits a range of biological activities that make it a compound of interest in pharmacology. Notably, it has demonstrated:
Prunin has several applications across various fields:
Studies have investigated the interactions of prunin with various biological targets. Notably:
Prunin shares structural similarities with other flavonoid glycosides. Here are several compounds compared to prunin:
Compound | Structure Type | Key Activities | Unique Features |
---|---|---|---|
Naringenin | Flavanone | Antioxidant, anti-inflammatory | Aglycone form of prunin |
Hesperidin | Flavanone Glycoside | Antioxidant, anti-inflammatory | High content in citrus fruits |
Rutin | Flavonol Glycoside | Antioxidant, vasoprotective | Contains a rhamnosyl group |
Quercetin | Flavonol | Antioxidant, anti-cancer | Known for broader biological activities |
Prunin's uniqueness lies in its specific glycosidic structure that enhances solubility compared to naringenin and naringin while retaining significant biological activity. This makes it particularly valuable in formulations aimed at improving bioavailability and efficacy in therapeutic applications .
Prunin possesses the molecular formula C21H22O10 with a molecular weight of 434.397 grams per mole [1] [3]. The compound exhibits the systematic International Union of Pure and Applied Chemistry name (2S)-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one [1]. The chemical structure features a flavanone backbone with a glucose moiety attached via a glycosidic linkage at the 7-position [2] [4].
The molecular architecture of prunin consists of three distinct structural components: the flavanone aglycone naringenin, a β-D-glucopyranosyl sugar unit, and the glycosidic bond connecting these moieties [4] [5]. The compound represents a flavanone 7-O-β-D-glucoside classification, where the glucose sugar is O-glycosidically linked to the flavonoid core at the carbon-7 position [5].
The stereochemical configuration of prunin is characterized by six defined stereocenters within the molecule [3]. The flavanone portion exhibits (2S) configuration at the chiral center, while the glucose moiety displays (2S,3R,4S,5S,6R) stereochemistry [1] [3]. The compound exists as naringenin 7-O-β-D-glucopyranoside, indicating the beta-anomeric configuration of the glycosidic linkage [4] [5].
The glycosidic bond in prunin represents a β-1→7 linkage between the anomeric carbon of the glucose unit and the hydroxyl group at position 7 of the naringenin aglycone [23] [24]. This specific linkage type contributes to the compound's stability characteristics and biological properties compared to other glycosidic configurations [25] [36].
The melting point of prunin ranges from 222 to 224 degrees Celsius under standard atmospheric conditions [5]. The predicted boiling point is approximately 802.4 ± 65.0 degrees Celsius [5]. The compound exhibits a predicted density of 1.597 ± 0.06 grams per cubic centimeter [5].
Property | Value | Units |
---|---|---|
Melting Point | 222-224 | °C |
Boiling Point (predicted) | 802.4 ± 65.0 | °C |
Density (predicted) | 1.597 ± 0.06 | g/cm³ |
Prunin demonstrates enhanced solubility characteristics compared to its aglycone naringenin [22]. The compound exhibits solubility in dimethyl sulfoxide at a maximum concentration of 20.0 milligrams per milliliter, equivalent to 46.04 millimolar [5]. In dimethylformamide, the maximum solubility reaches 30.0 milligrams per milliliter or 69.06 millimolar [5]. The compound also shows limited solubility in phosphate-buffered saline at pH 7.2 when combined with dimethylformamide in a 1:2 ratio, achieving 0.3 milligrams per milliliter or 0.69 millimolar [5].
The logarithm of the partition coefficient (LogP) value for prunin is estimated at 0.820 [5]. This relatively low LogP value indicates moderate lipophilicity and suggests favorable water solubility characteristics due to the presence of the glucose moiety [22] [36].
The predicted pKa value of prunin is 7.18 ± 0.40 [5]. This value reflects the acidic dissociation constant of the phenolic hydroxyl groups present in the molecule. The glycosidic linkage in prunin exhibits greater stability compared to certain other flavonoid glycosides due to the specific O-glycosidic bond configuration [36] [37].
Stability studies indicate that flavonoid O-glycosides like prunin demonstrate variable stability under different pH conditions [36] [38]. The compound maintains structural integrity under physiological pH conditions but may undergo hydrolysis under extreme acidic or basic conditions [36].
Nuclear magnetic resonance spectroscopy provides detailed structural information for prunin through characteristic chemical shift patterns [26] [27]. In proton nuclear magnetic resonance spectra, the aromatic protons of the flavonoid backbone typically appear in the downfield region between 6.0 and 8.0 parts per million [26] [27]. The anomeric proton of the glucose moiety resonates characteristically around 4.4 to 6.0 parts per million, confirming the glycosidic linkage [28].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the flavanone at approximately 190 parts per million [28]. The aromatic carbons appear in the range of 100 to 160 parts per million, while the glucose carbons resonate between 60 and 100 parts per million [28] [29]. The anomeric carbon of the glucose unit typically appears around 90 to 100 parts per million [28].
Mass spectrometry analysis of prunin reveals characteristic fragmentation patterns that aid in structural elucidation [6] [16]. The molecular ion peak appears at mass-to-charge ratio 434, corresponding to the molecular weight of the compound [6]. Common adduct ions include [M+H]+ at 435.12858, [M+Na]+ at 457.11052, and [M-H]- at 433.11402 [6].
Tandem mass spectrometry demonstrates specific fragmentation pathways, including the loss of the glucose moiety (162 mass units) to yield the naringenin aglycone fragment [30] [32]. Additional characteristic fragments include cross-ring cleavages of the sugar unit and specific losses associated with the flavonoid backbone [30].
Adduct Ion | m/z Value | Ion Type |
---|---|---|
[M+H]+ | 435.12858 | Protonated molecular ion |
[M+Na]+ | 457.11052 | Sodium adduct |
[M-H]- | 433.11402 | Deprotonated molecular ion |
Infrared spectroscopy of prunin reveals characteristic absorption bands corresponding to specific functional groups within the molecule [17] [20]. The hydroxyl groups present in both the flavonoid backbone and glucose moiety produce broad absorption bands in the 3200 to 3600 wavenumber region [17]. The carbonyl group of the flavanone exhibits a strong absorption around 1650 to 1680 wavenumbers [17].
Ultraviolet-visible spectroscopy demonstrates characteristic absorption maxima typical of flavanone compounds [17]. The primary absorption band appears in the 280 to 290 nanometer region, corresponding to the conjugated aromatic system of the flavonoid backbone [17]. Secondary absorption features may appear in the 320 to 340 nanometer range due to extended conjugation effects [17].
Prunin represents the 7-O-glucoside derivative of naringenin, where the glucose moiety is attached to the hydroxyl group at position 7 of the flavanone backbone [2] [21]. This structural modification significantly alters the physicochemical properties compared to the parent aglycone naringenin [21] [22]. The glycosylation enhances water solubility while maintaining the core biological activities associated with the flavonoid structure [22] [24].
Within the broader flavonoid family, prunin belongs to the flavanone glycoside subclass [21]. Related compounds include naringin (naringenin-7-rhamnoglucoside) and narirutin (naringenin-7-rutinoside), which differ in their sugar moiety composition [21] [24]. The bioavailability and metabolic fate of prunin differ from these related glycosides due to the specific glucose linkage, which influences enzymatic hydrolysis patterns in biological systems [24] [25].
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